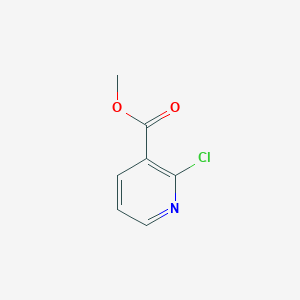![molecular formula C21H16N2O5 B185362 N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide CAS No. 6103-21-5](/img/structure/B185362.png)
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide, also known as Furosemide, is a potent diuretic drug that is widely used to treat hypertension and edema. Furosemide has been the subject of extensive scientific research due to its efficacy in treating a range of conditions.
Scientific Research Applications
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been extensively studied for its therapeutic effects in treating hypertension, edema, and congestive heart failure. It has also been shown to have anti-inflammatory and antitumor properties. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is commonly used in clinical research studies to investigate its efficacy in treating various conditions.
Mechanism Of Action
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide works by inhibiting the sodium-potassium-chloride transporter in the loop of Henle in the kidneys, which leads to increased excretion of sodium, chloride, and water. This results in a decrease in blood volume and a reduction in blood pressure. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical And Physiological Effects
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has several biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, which leads to a decrease in blood volume and blood pressure. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide also increases the excretion of potassium, which can lead to hypokalemia. In addition, N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and antitumor properties.
Advantages And Limitations For Lab Experiments
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is widely used in laboratory experiments due to its well-established mechanism of action and efficacy in treating hypertension and edema. However, N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has limitations in laboratory experiments due to its potential for causing hypokalemia and other electrolyte imbalances.
Future Directions
There are several future directions for research on N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide. One area of interest is investigating the potential for N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide to treat other conditions, such as acute kidney injury and chronic kidney disease. Another area of interest is exploring the use of N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide's anti-inflammatory and antitumor properties.
Conclusion:
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is a potent diuretic drug that has been extensively studied for its therapeutic effects in treating hypertension, edema, and congestive heart failure. It has also been shown to have anti-inflammatory and antitumor properties. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is commonly used in clinical research studies to investigate its efficacy in treating various conditions. While N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has limitations in laboratory experiments, there are several future directions for research on this important drug.
Synthesis Methods
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is synthesized by reacting 3-methoxybenzoic acid with ethyl 4-aminobenzoate in the presence of thionyl chloride. The resulting compound is then reacted with 2-furoyl chloride to produce N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide.
properties
CAS RN |
6103-21-5 |
|---|---|
Product Name |
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
Molecular Formula |
C21H16N2O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-26-18-12-14(8-9-15(18)23-20(24)17-7-4-10-27-17)22-21(25)19-11-13-5-2-3-6-16(13)28-19/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI Key |
PDMRBSNNLYFDHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



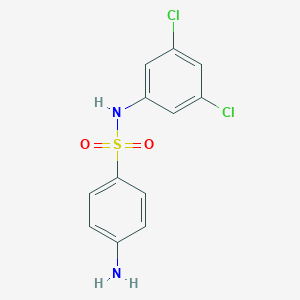
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
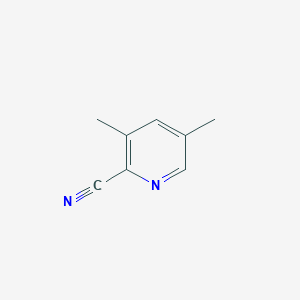
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
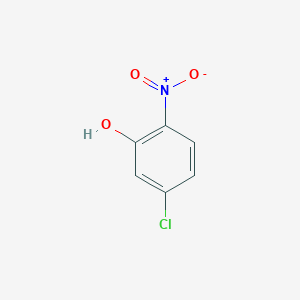
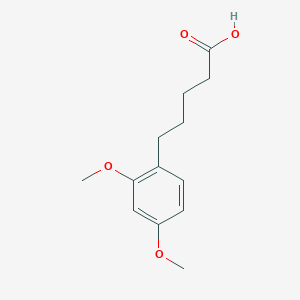
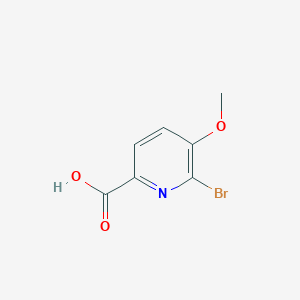
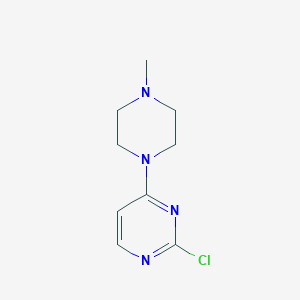
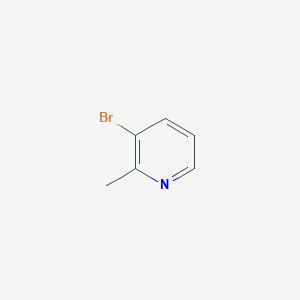
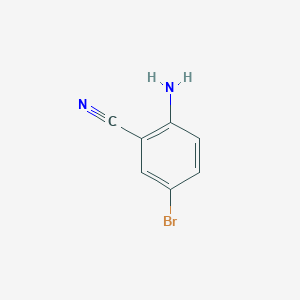
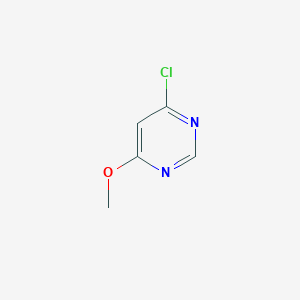
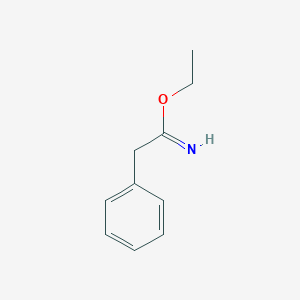
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
